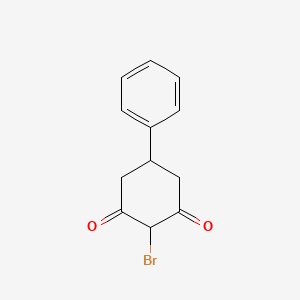
2-Bromo-5-phenylcyclohexane-1,3-dione
Vue d'ensemble
Description
2-Bromo-5-phenylcyclohexane-1,3-dione is a compound that can be synthesized through various chemical reactions involving cyclohexanedione derivatives. The compound is related to a family of cyclic β-triketones and can be characterized by spectroscopic techniques such as NMR, FT-IR, and mass spectrometry .
Synthesis Analysis
The synthesis of related compounds involves the reaction of α-allylcyclohexane-1,3-diones with halogenating agents. For instance, the reaction with pyridinium hydrobromide perbromide in dichloromethane can afford brominated derivatives . Another synthesis route involves the reaction of dimedone with cyanogen bromide and triethylamine, followed by the addition of various aldehydes to form 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones .
Molecular Structure Analysis
The molecular structure of brominated cyclohexanedione derivatives can be elucidated using spectroscopic techniques. For example, the crystal structure of a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, was determined using X-ray crystallography, revealing the orientation of the bromophenyl ring in relation to the quinazoline ring system .
Chemical Reactions Analysis
Brominated cyclohexanedione derivatives can participate in various chemical reactions. For example, 2-bromocyclohex-1-enecarboxylic acids can undergo carbonylative cyclization with arylhydrazines in the presence of palladium catalysts to yield 2-anilinohydroisoindoline-1,3-diones . Additionally, bromination reactions of cyclohexadienes have been studied, showing that the addition of bromine occurs rapidly by anti 1,2-addition, followed by rearrangements .
Physical and Chemical Properties Analysis
The physical properties such as solubility of brominated cyclohexanedione derivatives can vary significantly depending on the solvent. For instance, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents increases with temperature and is highest in polar aprotic solvents like DMF, NMP, and DMSO . The chemical properties of these compounds are influenced by the presence of electron-withdrawing groups like bromine, which can affect the reactivity and stability of the molecule.
Applications De Recherche Scientifique
Antimicrobial Studies
One notable application of compounds related to 2-Bromo-5-phenylcyclohexane-1,3-dione is in antimicrobial research. For instance, studies have focused on the synthesis of similar compounds and their transition metal complexes, which exhibit moderate to excellent antimicrobial activity against various bacteria and fungi. Such compounds show promise for developing new antimicrobial agents (Sampal et al., 2018).
Catalysis and Synthesis
Research has also explored the use of related compounds in catalytic processes. A study conducted by Yoon and Cho (2015) described a palladium-catalyzed cyclization process involving 2-Bromocyclohex-1-enecarboxylic acids, a closely related compound, to synthesize specific organic structures. This demonstrates the potential utility of such compounds in facilitating complex organic reactions (Yoon & Cho, 2015).
Organic Chemistry and Drug Design
Compounds structurally similar to 2-Bromo-5-phenylcyclohexane-1,3-dione are also important in organic chemistry for synthesizing various bioactive molecules. For instance, Luo et al. (2022) discussed the synthesis of α-pyrones using a process that involves bromoenals and 2-chlorocyclohexane-1,3-diones. Such syntheses are crucial for creating core structures in natural products and synthetic bioactive molecules (Luo et al., 2022).
Chemoenzymatic Synthesis
Research into chemoenzymatic synthesis methods has also utilized compounds like 2-Bromo-5-phenylcyclohexane-1,3-dione. Karaaslan and Toka (2007) reported on the synthesis of similar compounds, highlighting the potential for such methods in producing high enantiomeric excesses, which is significant for creating pharmaceuticals with greater efficacy and fewer side effects (Karaaslan & Toka, 2007).
Solubility and Solvent Effects
The solubility characteristics of compounds structurally similar to 2-Bromo-5-phenylcyclohexane-1,3-dione in various solvents have been studied, providing valuable information for pharmaceutical formulation and industrial applications. For example, Li et al. (2019) investigated the solubility of related compounds across different solvents, an essential factor in drug delivery and chemical processing (Li et al., 2019).
Propriétés
IUPAC Name |
2-bromo-5-phenylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMBPUUXXSWXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-phenylcyclohexane-1,3-dione | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)
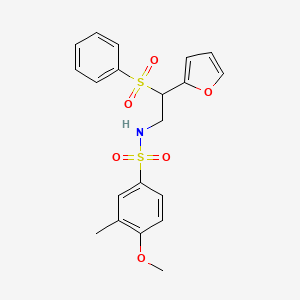
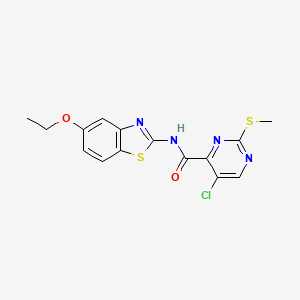
![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)
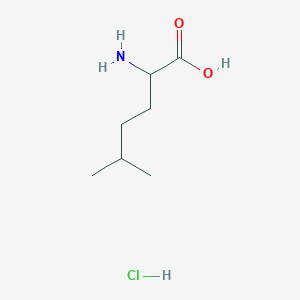
![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)
![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)
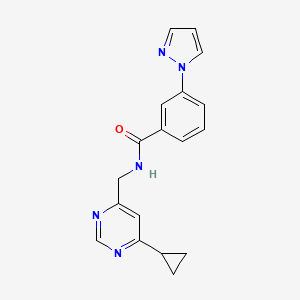
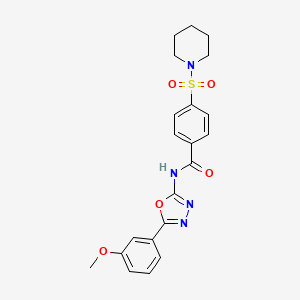
![[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B2543641.png)
![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)
![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)
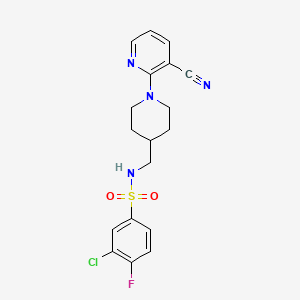
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)